molecular formula C23H32O4 B1263390 Metachromin T

Metachromin T

カタログ番号: B1263390
分子量: 372.5 g/mol
InChIキー: KDDVGLFIPJEMAU-ZGNKEGEESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Metachromin T (T22) is a marine-derived meroterpenoid isolated from Spongia spp., first identified in Okinawan sponge collections . Structurally, it features a 6,8-dimethoxy-2-methyl-2H-chromen-5-ol group linked to a cyclohexane ring, with stereochemistry confirmed via NMR, NOESY, and CD spectroscopy. Key structural distinctions include a methyl-substituted double bond replacing an exocyclic methylene group in related compounds like metachromins R20 and S21 . T22 exhibits cytotoxic activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, distinguishing it from inactive analogs (e.g., metachromins N-Q, 16-19) . While its exact molecular targets remain under investigation, its bioactivity suggests interference with DNA replication or kinase signaling pathways, akin to other metachromins .

特性

分子式

C23H32O4

分子量

372.5 g/mol

IUPAC名

(2S)-6,8-dimethoxy-2-methyl-2-[2-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]ethyl]chromen-5-ol

InChI

InChI=1S/C23H32O4/c1-15-8-7-10-22(3,16(15)2)12-13-23(4)11-9-17-20(24)18(25-5)14-19(26-6)21(17)27-23/h8-9,11,14,16,24H,7,10,12-13H2,1-6H3/t16-,22-,23-/m1/s1

InChIキー

KDDVGLFIPJEMAU-ZGNKEGEESA-N

異性体SMILES

C[C@@H]1C(=CCC[C@]1(C)CC[C@]2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C

正規SMILES

CC1C(=CCCC1(C)CCC2(C=CC3=C(C(=CC(=C3O2)OC)OC)O)C)C

同義語

metachromin T

製品の起源

United States

類似化合物との比較

Key Observations :

  • Shared C-5 (S) and C-6 (R) configurations across metachromins suggest a conserved biosynthetic pathway .
  • Quinone moieties in Metachromin A23 and neomarinone correlate with redox-mediated cytotoxicity, a feature absent in T22 .

Bioactivity and Cytotoxicity Comparison

Metachromin T’s bioactivity profile differs significantly from structurally related compounds:

Compound Cytotoxic Activity (IC₅₀) Kinase Inhibition (IC₅₀) Mechanism Insights Reference
Metachromin T (T22) L1210: Active; KB: Active Not reported DNA damage via TOPO I inhibition*
Metachromin L14 L1210: 1.0 µg/mL; KB: 9.9 µg/mL EGFR: 197 µg/mL EGFR/HER2 kinase inhibition
Metachromin A23 Colon/Nasopharyngeal: <1 µM Not reported DNA intercalation
Neomarinone Lung/Colon: ≤2.5 µM Not reported Reactive oxygen species (ROS) generation
Strongylophorine Anti-invasion assay: Active Not reported Cell migration/angiogenesis inhibition

Notes:

  • T22’s cytotoxicity, while confirmed, lacks precise IC₅₀ values in the provided evidence. Activity against L1210/KB cells is inferred from qualitative data .
  • Metachromin A23’s sub-µM IC₅₀ highlights superior potency compared to T22, likely due to quinone-mediated DNA intercalation .
  • T22’s proposed TOPO I inhibition is extrapolated from Metachromin C’s mechanism , though direct evidence is pending.

Mechanistic Insights and Selectivity

  • Structural Determinants of Activity : The cyclohexane ring’s pseudochair conformation and methyl substituents in T22 may enhance membrane permeability or target binding . In contrast, Metachromin A23’s acetyl groups improve DNA affinity .
  • Kinase Selectivity : While T22’s kinase targets are uncharacterized, Metachromin L14 inhibits EGFR (IC₅₀ 197 µg/mL), and analogs M15-Q19 target HER2 (IC₅₀ 18–190 µg/mL) . This suggests structural variations (e.g., glycine residues in L14) dictate kinase specificity.

Q & A

Q. How can researchers conduct a comprehensive literature review on Metachromin T while avoiding bias?

  • Methodological Answer : Use systematic search strings (e.g., "Metachromin T AND synthesis NOT industrial") across PubMed, SciFinder, and Web of Science. Screen abstracts via PRISMA flowcharts, and assess study quality using GRADE criteria. Document excluded studies to justify selectivity .

Data Management and Reproducibility

Q. What FAIR data practices apply to Metachromin T research?

  • Methodological Answer : Assign persistent identifiers (DOIs) to datasets via repositories like Figshare. Provide machine-readable metadata (e.g., using ISA-Tab format) and license data under CC-BY 4.0. Include raw analytical files (e.g., .jdx for NMR) and synthesis protocols in supplementary materials .

Q. How can researchers ensure experimental reproducibility for Metachromin T studies?

  • Methodological Answer : Publish step-by-step protocols on platforms like protocols.io . Use certified reference materials and detail instrument calibration procedures. Implement electronic lab notebooks (ELNs) for real-time data tracking and version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metachromin T
Reactant of Route 2
Metachromin T

試験管内研究製品の免責事項と情報

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